molecular formula C12H15ClN6O3 B457156 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide

Cat. No.: B457156
M. Wt: 326.74g/mol
InChI Key: ABOAXJYNAYEQNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one substituted with a chloro and methyl group, and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.

    Amide bond formation: The final step involves the coupling of the two pyrazole rings through an amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(4-amino-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide.

    Substitution: 2-(4-substituted-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide.

    Hydrolysis: 4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid and 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C12H15ClN6O3

Molecular Weight

326.74g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)-N-[2-(4-nitropyrazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C12H15ClN6O3/c1-8-11(13)6-16-18(8)9(2)12(20)14-3-4-17-7-10(5-15-17)19(21)22/h5-7,9H,3-4H2,1-2H3,(H,14,20)

InChI Key

ABOAXJYNAYEQNH-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C(C)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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